![molecular formula C19H28N2O4Si B13798981 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione: is a complex organic compound with a unique structure that includes a pyrimidinetrione core substituted with ethyl groups and a phenyl ring bearing a trimethylsilyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. The process begins with the formation of the pyrimidinetrione core, followed by the introduction of ethyl groups and the phenyl ring with the trimethylsilyl group. Common reagents used in these reactions include ethylating agents, phenylboronic acids, and trimethylsilyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe or reagent to study various biochemical processes. Its ability to interact with biological molecules makes it valuable for investigating enzyme mechanisms and cellular pathways .
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the trimethylsilyl group may enhance the compound’s stability and bioavailability, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. The trimethylsilyl group may play a role in enhancing the compound’s affinity for its targets, while the pyrimidinetrione core can participate in various chemical interactions. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1,3,5-Triethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the phenyl and trimethylsilyl groups, resulting in different chemical properties and applications.
1,3,5-Triethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains a phenyl group but lacks the trimethylsilyl group, affecting its stability and reactivity.
1,3,5-Triethyl-5-[4-hydroxyphenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione: Features a hydroxyl group instead of the trimethylsilyl group, leading to different biological and chemical behaviors.
Uniqueness: The presence of the trimethylsilyl group in 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique properties, such as enhanced stability and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C19H28N2O4Si |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1,3,5-triethyl-5-(4-trimethylsilyloxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H28N2O4Si/c1-7-19(14-10-12-15(13-11-14)25-26(4,5)6)16(22)20(8-2)18(24)21(9-3)17(19)23/h10-13H,7-9H2,1-6H3 |
Clave InChI |
SOHHRAALXABGJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CC=C(C=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


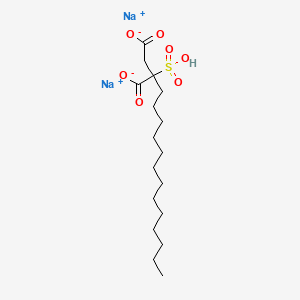
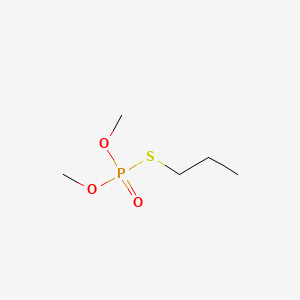
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)


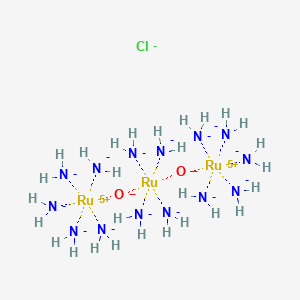
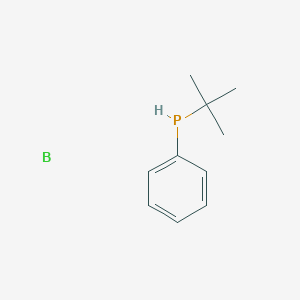
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
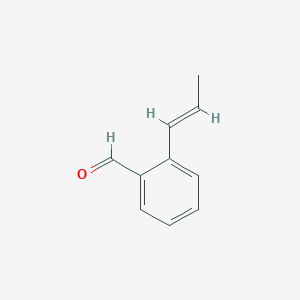

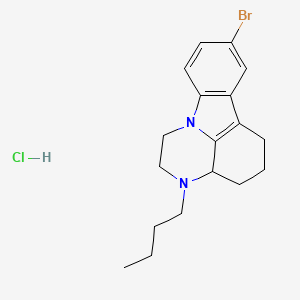
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
